2-hydroxy-2-methyl-S-(pyridin-3-yl)-3-(thiophen-3-yl)propane-1-sulfonamido
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Overview
Description
2-hydroxy-2-methyl-S-(pyridin-3-yl)-3-(thiophen-3-yl)propane-1-sulfonamido is a complex organic compound that features a combination of pyridine, thiophene, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-methyl-S-(pyridin-3-yl)-3-(thiophen-3-yl)propane-1-sulfonamido typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the Pyridine and Thiophene Precursors: The pyridine and thiophene rings can be synthesized or obtained from commercial sources.
Coupling Reactions: The pyridine and thiophene rings are coupled through a series of reactions, such as Suzuki or Heck coupling, to form the core structure.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-methyl-S-(pyridin-3-yl)-3-(thiophen-3-yl)propane-1-sulfonamido can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making the compound a potential candidate for drug development.
Medicine
Drug Development: The compound’s unique structure may be explored for its therapeutic potential in treating various diseases.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-methyl-S-(pyridin-3-yl)-3-(thiophen-3-yl)propane-1-sulfonamido would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-methyl-3-(pyridin-3-yl)propane-1-sulfonamido: Lacks the thiophene ring.
2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido: Lacks the pyridine ring.
2-hydroxy-2-methyl-3-(pyridin-3-yl)-3-(thiophen-3-yl)propane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
The presence of both pyridine and thiophene rings, along with the sulfonamide group, makes 2-hydroxy-2-methyl-S-(pyridin-3-yl)-3-(thiophen-3-yl)propane-1-sulfonamido unique
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-13(16,7-11-4-6-19-9-11)10-15-20(17,18)12-3-2-5-14-8-12/h2-6,8-9,15-16H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCDWERAYSZZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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